4-Nitro-1-naphthohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

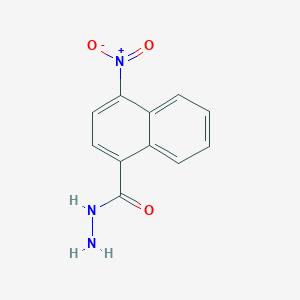

4-Nitro-1-naphthohydrazide is an organic compound with the molecular formula C11H9N3O3 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) and a hydrazide group (-CONHNH2) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-naphthohydrazide typically involves the nitration of 1-naphthohydrazide. One common method includes the reaction of 1-naphthohydrazide with nitric acid under controlled conditions to introduce the nitro group at the 4-position of the naphthalene ring . The reaction is usually carried out in a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures to ensure regioselectivity and to prevent over-nitration.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-naphthohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Condensation: The compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Various nucleophiles under basic or acidic conditions.

Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products:

Reduction: 4-Amino-1-naphthohydrazide.

Substitution: Various substituted hydrazides.

Condensation: Hydrazones.

Scientific Research Applications

4-Nitro-1-naphthohydrazide has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules, including potential antimicrobial and anticancer agents.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Analytical Chemistry: It can be employed as a reagent in the detection and quantification of certain analytes due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-Nitro-1-naphthohydrazide largely depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazide group can form covalent bonds with carbonyl-containing compounds, making it useful in biochemical assays and drug design. The exact molecular targets and pathways would vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

4-Nitro-1-naphthylamine: Similar structure but with an amino group instead of a hydrazide group.

1-Naphthohydrazide: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitro-2-naphthohydrazide: Similar but with the nitro group at a different position on the naphthalene ring.

Uniqueness: 4-Nitro-1-naphthohydrazide is unique due to the combination of the nitro and hydrazide groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Biological Activity

4-Nitro-1-naphthohydrazide is a compound belonging to the hydrazone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 4-nitro-1-naphthyl hydrazine with appropriate acylating agents. The general structure includes a nitro group attached to a naphthalene ring, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and the modulation of apoptotic pathways. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells, with IC50 values indicating effective concentration ranges for inducing cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15.3 | ROS generation, apoptosis |

| MCF-7 | 15.8 | Apoptosis via mitochondrial pathway |

| HeLa | 17.1 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound also exhibits antimicrobial properties , effective against a range of bacterial strains. The presence of the nitro group enhances its interaction with microbial enzymes, leading to inhibition of growth. Studies have reported that derivatives of hydrazones, including those with nitro groups, show potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects . In vivo studies demonstrated that it significantly reduces inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis: The compound promotes apoptosis through the intrinsic pathway by increasing ROS levels and modulating Bcl-2 family proteins.

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Interaction with DNA: Nitro-containing compounds often intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have illustrated the effectiveness of this compound in various applications:

- Cancer Treatment: A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.

- Infection Control: Clinical trials indicated that formulations containing this compound significantly reduced bacterial load in infected wounds.

Properties

Molecular Formula |

C11H9N3O3 |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

4-nitronaphthalene-1-carbohydrazide |

InChI |

InChI=1S/C11H9N3O3/c12-13-11(15)9-5-6-10(14(16)17)8-4-2-1-3-7(8)9/h1-6H,12H2,(H,13,15) |

InChI Key |

HFSHGOXLTDRXGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(=O)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.